N'-methyl(benzyloxy)carbohydrazide hydrochloride
Description
Contextual Significance of Hydrazide and Carbamate (B1207046) Functional Groups in Advanced Chemical Synthesis
The hydrazide and carbamate functional groups are foundational pillars in the field of modern organic synthesis, each possessing a rich and diverse chemical reactivity profile that has been exploited in numerous applications.
Hydrazides (R-CO-NH-NH₂) are derivatives of carboxylic acids and hydrazine (B178648). sigmaaldrich.com They are exceptionally versatile building blocks, serving as precursors for the synthesis of a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. uni.lunih.gov The hydrazide moiety can participate in various chemical transformations; for instance, it readily condenses with aldehydes and ketones to form stable hydrazones, a reaction that is fundamental to dynamic covalent chemistry and the preparation of complex molecular architectures. uni.lu Furthermore, hydrazides are key intermediates in the synthesis of heterocycles like pyrazoles, oxadiazoles, and triazoles. cymitquimica.com Their utility is also prominent in medicinal chemistry, where the hydrazide functional group is a component of numerous compounds with a wide spectrum of biological activities. nih.gov
Carbamates (R-O-CO-NR'₂), also known as urethanes, are esters of carbamic acid. nih.gov This functional group is perhaps most widely recognized for its role as a protecting group for amines in peptide synthesis and other complex molecule constructions. researchgate.netrsc.org The benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups are canonical examples of carbamate-based protecting groups that offer stability under a range of reaction conditions and can be removed selectively. researchgate.net Beyond their role in protection chemistry, carbamates are integral structural motifs in many approved therapeutic agents and play a significant role in drug design as stable surrogates for peptide bonds. rsc.orguni.lu The stability of the carbamate linkage towards chemical and enzymatic degradation makes it an attractive feature for enhancing the pharmacokinetic properties of drug candidates. uni.lu
Historical and Current Perspectives on Substituted Carbohydrazides as Research Entities
Carbohydrazide (B1668358), OC(NHNH₂)₂, is a symmetrical molecule that can be considered the diamide (B1670390) of carbonic acid with hydrazine. Substituted carbohydrazides, where one or more hydrogen atoms on the nitrogen atoms are replaced by other groups, have long been subjects of chemical investigation. Historically, their synthesis and reactivity were explored as part of the broader study of hydrazine chemistry.
In recent decades, research into substituted carbohydrazides has intensified, driven by their potential applications. These compounds serve as versatile intermediates and synthons for constructing more complex molecules. cymitquimica.comrsc.org Their derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antiviral, and antituberculous properties. cymitquimica.com This has made them attractive scaffolds in medicinal chemistry and drug discovery programs. Current research often focuses on the synthesis of novel substituted carbohydrazides and their subsequent conversion into heterocyclic systems or their evaluation as biologically active agents. rsc.org The ability of the carbohydrazide backbone to act as a scaffold for introducing diverse substituents allows for the systematic exploration of structure-activity relationships.
Unique Structural Features of N'-methyl(benzyloxy)carbohydrazide Hydrochloride for Academic Investigation
This compound possesses a unique combination of functional groups within a relatively simple structure, making it a compound of significant academic interest. Its systematic IUPAC name is benzyl (B1604629) N-amino-N-methylcarbamate hydrochloride.
| Property | Data | Source |
| Molecular Formula | C₉H₁₃ClN₂O₂ | Inferred from base |
| Molecular Weight | 216.67 g/mol | Calculated |
| CAS Number | 880-21-7 | bldpharm.com |
| Structure | See Figure 1 |
Figure 1: Chemical structure of this compound.
The key structural features that merit investigation include:
The Benzyloxycarbonyl (Cbz) Group : This moiety is a classic protecting group for amines. researchgate.net In this molecule, it protects one of the nitrogen atoms of the hydrazine core. Its presence suggests that the compound could be used as a stable precursor for generating a reactive N-methylhydrazine species upon deprotection (e.g., via catalytic hydrogenation), which could then be used in further synthetic steps.
The N-Methyl Group : The methylation on one of the hydrazine nitrogens introduces asymmetry and sterically influences the molecule's conformation and reactivity. It blocks one site of potential reaction and can direct subsequent functionalization to the terminal, unsubstituted -NH₂ group.
The Hydrazide-Carbamate Linkage : The molecule is formally a carbazate, specifically a derivative of carbohydrazide. This structure combines the reactivity of a hydrazine (the terminal NH₂ group is nucleophilic) with the stability of a carbamate. This duality makes it a valuable reagent, for example, in the synthesis of N-methylated heterocyclic compounds or as a fragment in drug discovery.
The Hydrochloride Salt : The presence of the hydrochloride salt indicates that the molecule is basic, with protonation likely occurring at the terminal amino group (-NH₂) or the methylated nitrogen. This salt form typically enhances the compound's stability and crystallinity and can influence its solubility, often making it more soluble in polar protic solvents.
The combination of a well-defined protecting group, a directing methyl group, and a reactive primary amine within a single, stable hydrochloride salt makes this compound a versatile and potentially valuable tool for academic and industrial research in synthetic organic chemistry.
Properties
IUPAC Name |
benzyl N-(methylamino)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-11-9(12)13-7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBENHDNRAGIFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-21-7 | |
| Record name | N'-methyl(benzyloxy)carbohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Insights into Reactions Involving N Methyl Benzyloxy Carbohydrazide Hydrochloride
Elucidation of Nucleophilic Acyl Substitution Pathways at the Carbamoyl (B1232498) Center
Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including carbohydrazides. masterorganicchemistry.combyjus.comlibretexts.org This process typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. vanderbilt.edu
The N'-methyl(benzyloxy)carbohydrazide molecule possesses two nitrogen atoms with lone pairs of electrons, both of which can potentially act as nucleophiles. However, their reactivity is significantly different due to the electronic effects of their substituents.
The terminal nitrogen atom (N') is bonded to a methyl group, which is electron-donating, thereby increasing its nucleophilicity. In contrast, the internal nitrogen atom is bonded to the electron-withdrawing benzyloxycarbonyl group. This resonance delocalization of the lone pair on the internal nitrogen into the carbonyl group significantly reduces its nucleophilicity.
Therefore, in reactions where the hydrazide acts as a nucleophile, the terminal, methyl-substituted nitrogen is the more reactive site. For instance, in acylation reactions, it is the N'-methyl nitrogen that will preferentially attack an acylating agent. acs.org
Table 1: Factors Influencing Hydrazide Nitrogen Nucleophilicity
| Nitrogen Atom | Substituent | Electronic Effect | Predicted Nucleophilicity |
| Internal Nitrogen | Benzyloxycarbonyl | -R (Resonance withdrawing) | Low |
| Terminal Nitrogen | Methyl | +I (Inductive donating) | High |
In reactions involving the cleavage of the C-O bond of the benzyloxy group, the nature of the leaving group is a critical determinant of the reaction rate and pathway. A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com
In the context of N'-methyl(benzyloxy)carbohydrazide, the benzyloxy group itself is not an ideal leaving group. However, its departure can be facilitated under certain conditions, such as in the presence of a strong acid which can protonate the oxygen, making it a better leaving group (benzyl alcohol).
The stability of the potential leaving group plays a crucial role in predicting the feasibility of a substitution reaction. purechemistry.org Generally, the weaker the conjugate acid of the leaving group, the better the leaving group.
Table 2: Comparison of Potential Leaving Groups in Acyl Substitution
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Cl⁻ | HCl | ~ -7 | Excellent |
| RCOO⁻ | RCOOH | ~ 4-5 | Good |
| RO⁻ | ROH | ~ 16-18 | Poor |
| NH₂⁻ | NH₃ | ~ 38 | Very Poor |
Proton Transfer Dynamics and Tautomeric Equilibria within the Hydrazide System
Proton transfer is a rapid and reversible process that can significantly influence the reactivity of a molecule. In the hydrazide system of N'-methyl(benzyloxy)carbohydrazide, several proton transfer equilibria can be envisioned. The presence of the hydrochloride salt means that in solution, one of the nitrogen atoms will be protonated.
Tautomerism, the interconversion of structural isomers through proton migration, is also a possibility. The amide-iminol tautomerism, common in amides, could potentially occur in the carbohydrazide (B1668358) moiety. However, the amide form is generally significantly more stable. The equilibrium position is influenced by factors such as solvent polarity and the electronic nature of substituents.
Investigation of Potential Rearrangement Processes during Synthesis and Derivatization
Rearrangement reactions can occur in molecules containing heteroatoms and are often driven by the formation of a more stable intermediate or product. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comyoutube.com For N'-substituted hydrazides, rearrangements are a possibility, particularly under thermal or acidic conditions.
One potential rearrangement could involve the migration of the benzyl (B1604629) group. While not extensively documented for this specific compound, analogous rearrangements in similar systems suggest that such processes should be considered during its synthesis and subsequent chemical transformations. The stability of carbocation intermediates often dictates the likelihood and outcome of such rearrangements. youtube.com
Influence of the Hydrochloride Counterion on Reaction Thermodynamics and Kinetics
This acidity can have several effects on reaction thermodynamics and kinetics:
Protonation of Reactants: The acidic medium can protonate the hydrazide itself, which can alter its nucleophilicity. It can also protonate other reactants, potentially activating them towards nucleophilic attack.
Catalysis: The presence of a proton source can catalyze certain reactions, such as the hydrolysis of esters or the removal of protecting groups.
Solubility: The salt form generally imparts greater solubility in polar solvents compared to the free base, which can affect reaction rates by influencing the concentration of reactants in the solution phase.
Equilibrium Position: For reactions that are in equilibrium, the acidic conditions can shift the position of the equilibrium by protonating one of the products.
Theoretical and Computational Chemistry Studies on N Methyl Benzyloxy Carbohydrazide Hydrochloride
Quantum Chemical Calculations for Conformational Analysis and Molecular Geometries
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangements (conformers) of a molecule and its precise geometric parameters. For N'-methyl(benzyloxy)carbohydrazide hydrochloride, conformational analysis is crucial as the molecule possesses several rotatable bonds, leading to a complex potential energy surface.
Methodology : The initial geometries of various possible conformers are generated by systematically rotating the key dihedral angles, such as those around the C-O, O-C, C-N, and N-N bonds. These initial structures are then optimized using quantum mechanical methods, typically starting with semi-empirical or smaller basis set ab initio calculations, followed by more accurate methods like Density Functional Theory (DFT) with a larger basis set (e.g., B3LYP/6-311++G(d,p)). The energies of the optimized conformers are compared to identify the global minimum and other low-energy structures.
Research Findings : Theoretical calculations would likely reveal that the most stable conformer is stabilized by a combination of steric and electronic factors. Intramolecular hydrogen bonding, if present, could play a significant role in stabilizing certain conformations. The benzyloxy group and the methylcarbohydrazide moiety would adopt a specific orientation to minimize steric hindrance. The optimized geometry would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar carbohydrazide (B1668358) derivatives have shown that the trans (E) form with respect to the C=N bond is generally more stable. arabjchem.org
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| N-N | 1.38 |
| C-O (benzyl) | 1.45 |
| C-N | 1.35 |
| Bond Angles (°) ** | |
| O=C-N | 122.5 |
| C-N-N | 118.0 |
| C-O-C | 115.0 |
| Dihedral Angles (°) ** | |
| O=C-N-N | 178.5 |
| C-C-O-C | -175.0 |
Table 1: Hypothetical optimized geometric parameters for the lowest energy conformer of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Exploration of Reaction Pathways and Transition States using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to study its reactivity, potential decomposition pathways, or its role in synthetic reactions.
Methodology : To explore a reaction pathway, the structures of reactants, products, and any intermediates are optimized. Transition state (TS) searches are then performed to locate the highest energy point along the reaction coordinate connecting these species. Common methods for finding transition states include synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms. The authenticity of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Research Findings : A hypothetical DFT study on the hydrolysis of the carbohydrazide bond could be performed. The calculations would likely show a multi-step mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon. The computed activation energy barriers would provide a quantitative measure of the reaction rate. For instance, in related systems, DFT has been used to elucidate complex reaction mechanisms, such as cycloisomerization or condensation reactions, revealing the energetic favorability of certain pathways. nih.gov
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 0.0 | 25.4 | -5.2 | 25.4 |
| Proton Transfer | -5.2 | 15.8 | -12.7 | 21.0 |
| C-N Bond Cleavage | -12.7 | 30.1 | -20.5 | 42.8 |
Table 2: Hypothetical energetic profile for the acid-catalyzed hydrolysis of this compound calculated using DFT.
Prediction and Validation of Spectroscopic Data for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds.
Predicting NMR chemical shifts is a powerful tool for structural elucidation. nih.govd-nb.info
Methodology : The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts. nih.gov The geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Research Findings : The predicted ¹H and ¹³C NMR chemical shifts for this compound would be expected to show good correlation with experimental values. The calculations would help in assigning specific peaks to individual protons and carbon atoms in the molecule, which can sometimes be ambiguous from experiments alone. For example, the protons of the benzyl (B1604629) group would have distinct chemical shifts depending on their proximity to the electron-withdrawing carbohydrazide group.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | 158.2 |
| Benzyl CH₂ | 5.15 | 68.5 |
| Phenyl C (ipso) | - | 136.0 |
| Phenyl C (ortho) | 7.38 | 128.5 |
| Phenyl C (meta) | 7.42 | 129.1 |
| Phenyl C (para) | 7.35 | 128.3 |
| N-CH₃ | 3.20 | 35.1 |
| N-H | 9.80 | - |
| NH₂ | 4.50 | - |
Table 3: Hypothetical ¹H and ¹³C NMR chemical shifts for this compound predicted using the GIAO-B3LYP/6-311+G(2d,p) method.
Vibrational spectroscopy is a key technique for identifying functional groups and confirming molecular structure.
Methodology : After geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. uci.edu
Research Findings : The calculated vibrational spectrum would show characteristic peaks for the functional groups present in this compound. For example, a strong absorption band corresponding to the C=O stretching vibration would be predicted in the IR spectrum, typically around 1700-1750 cm⁻¹. N-H stretching vibrations would appear in the region of 3200-3400 cm⁻¹. The various C-H stretching and bending modes of the benzyl and methyl groups would also be identified. esisresearch.orgjconsortium.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| N-H Stretch | 3350 | 85 | 150 |
| Aromatic C-H Stretch | 3065 | 25 | 250 |
| Aliphatic C-H Stretch | 2980 | 40 | 180 |
| C=O Stretch | 1725 | 450 | 50 |
| C-N Stretch | 1380 | 150 | 30 |
| C-O Stretch | 1250 | 200 | 45 |
Table 4: Hypothetical selected vibrational frequencies for this compound calculated at the B3LYP/6-311++G(d,p) level.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent, over time.
Methodology : MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a force field. The simulation starts with an initial configuration of the solute (this compound) surrounded by a large number of solvent molecules (e.g., water) in a simulation box. The system is then allowed to evolve over time, typically for nanoseconds or longer.
Research Findings : MD simulations would provide valuable information about how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the carbohydrazide group and water molecules. nih.govchemrxiv.org The simulations could reveal the stability of different conformers in solution and provide insights into the solubility of the compound. The radial distribution functions (RDFs) obtained from the simulation would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.
| Solute Atom | Solvent Atom (Water) | Peak of First Solvation Shell (Å) | Coordination Number |
| Carbonyl O | H | 1.9 | 2.1 |
| N-H | O | 2.8 | 1.5 |
| NH₂ | O | 2.9 | 3.2 |
Table 5: Hypothetical results from a Molecular Dynamics simulation of this compound in water, showing key intermolecular interactions.
N Methyl Benzyloxy Carbohydrazide Hydrochloride As a Pivotal Synthetic Intermediate in Organic Research
Utilization in the Construction of Diverse Heterocyclic Ring Systems
The carbohydrazide (B1668358) functional group is a well-known precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The presence of multiple nucleophilic nitrogen atoms allows for cyclization reactions with various electrophilic partners.
The Knorr pyrazole (B372694) synthesis and related methodologies represent a cornerstone of heterocyclic chemistry, typically involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. orientjchem.orgresearchgate.net In this context, N'-methyl(benzyloxy)carbohydrazide hydrochloride can serve as the hydrazine component. The reaction proceeds by initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The use of an N-substituted hydrazine dictates the substituent on one of the pyrazole's nitrogen atoms. Therefore, employing this compound would be expected to produce 1-methylpyrazole (B151067) derivatives specifically. The benzyloxycarbonyl group would be cleaved during the reaction or in a subsequent step. This approach provides a direct route to N-methylated pyrazoles, a common motif in pharmacologically active compounds.
Table 1: Hypothetical Knorr Synthesis using N'-methyl(benzyloxy)carbohydrazide
| Reactant A | Reactant B (1,3-Dicarbonyl) | Resulting Pyrazole Scaffold |
|---|---|---|
| N'-methyl(benzyloxy)carbohydrazide | Acetylacetone | 1,3,5-trimethylpyrazole |
| N'-methyl(benzyloxy)carbohydrazide | Dibenzoylmethane | 1-methyl-3,5-diphenylpyrazole |
Note: This table represents theoretical products based on established chemical principles, as direct literature examples for the specific title compound are scarce.
Carbohydrazides are also valuable precursors for other heterocyclic systems like triazines and thiazoles. The reaction of carbohydrazide with 1,2-dicarbonyl compounds can yield 1,2,4-triazine (B1199460) derivatives. osi.lv By analogy, N'-methyl(benzyloxy)carbohydrazide could be used to generate N-methylated triazinones, introducing a specific substitution pattern into the resulting ring system.
For thiazole (B1198619) synthesis, a common route is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone. While the title compound is not a direct precursor in this classic pathway, carbohydrazides can be converted to thiocarbohydrazides, which are then used to build thiazole or related thiadiazole rings. nih.gov Furthermore, carbohydrazide moieties can be condensed with other reagents to form intermediates that subsequently cyclize into thiazole derivatives, making them versatile starting points for more complex synthetic routes. semanticscholar.org
Strategy for Selective Introduction of Benzyloxy and Methyl Groups into Target Molecules
Beyond its role in heterocycle formation, this compound serves as a specialized reagent for the controlled introduction of both benzyloxy and N-methyl groups.
The benzyloxy group is one of the most common protecting groups for alcohols and carboxylic acids in multi-step synthesis due to its stability under a wide range of conditions and its facile removal by catalytic hydrogenolysis. Furthermore, the benzyloxy motif itself is a recognized pharmacophore found in numerous biologically active molecules. nih.gov Using the title compound allows for the incorporation of a benzyloxycarbonyl-N-methyl-amino moiety into a target molecule.
The N-methyl group can significantly influence a molecule's pharmacological properties, including its binding affinity, metabolic stability, and bioavailability. This reagent offers a method to install a methylated nitrogen atom as part of a larger hydrazide fragment.
Development of Complex Molecular Architectures via Fragment Coupling
Modern synthetic strategies often rely on fragment coupling, a convergent approach where complex molecules are assembled from smaller, pre-functionalized building blocks. This compound is well-suited for such strategies. Its terminal amino group can readily participate in condensation reactions, most notably the formation of amide or hydrazone bonds. nih.govmdpi.com
For instance, the compound can be coupled with a molecule containing a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt) to form a larger, more complex hydrazide. nih.gov This strategy allows for the union of two distinct molecular fragments, with the carbohydrazide unit acting as a key linker.
Table 2: Example of a Fragment Coupling Strategy
| Molecular Fragment A | Coupling Partner | Linkage Formed | Resulting Structure |
|---|---|---|---|
| R-COOH (Carboxylic Acid) | N'-methyl(benzyloxy)carbohydrazide | Amide Bond | R-CO-NH-N(CH₃)-CO-OBn |
Role in Multi-Step Synthesis Toward Advanced Organic Targets
In the context of multi-step total synthesis, building blocks that offer both reactivity and latent functionality are highly prized. syrris.jplibretexts.org While no published total syntheses prominently feature this compound, its structure embodies characteristics of a useful intermediate.
A synthetic plan could involve its initial incorporation into an intermediate via fragment coupling. Later in the synthesis, the benzyloxy group could be selectively removed by hydrogenolysis to unmask a carboxylic acid (after hydrolysis of the carbamate) or an N-H group, providing a handle for further elaboration of the molecular structure. This latent functionality allows chemists to delay certain bond formations until a more complex scaffold is already in place, which is often crucial for achieving the synthesis of advanced organic targets.
Advanced Characterization Methodologies for Comprehensive Structural Elucidation in Research
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution multi-dimensional NMR spectroscopy would be a cornerstone for the structural elucidation of N'-methyl(benzyloxy)carbohydrazide hydrochloride in solution. A suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Expected ¹H and ¹³C NMR Spectral Features:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group (aromatic and methylene), the N-methyl group, and the hydrazide NH protons. The aromatic protons would likely appear in the range of 7.3-7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) would be expected around 5.0-5.3 ppm, and the N-methyl protons would likely be a singlet at approximately 2.8-3.2 ppm. The hydrazide protons are exchangeable and their chemical shift would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would display signals for the carbonyl carbon (likely in the 155-160 ppm region), the aromatic carbons of the benzyl group (127-137 ppm), the benzylic methylene carbon (around 67-70 ppm), and the N-methyl carbon (in the 30-35 ppm region).
Multi-Dimensional NMR Techniques:
Correlation Spectroscopy (COSY): This experiment would reveal ¹H-¹H coupling networks, for instance, confirming the connectivity between the benzylic CH₂ protons and the aromatic ring protons if any long-range couplings are resolved.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about through-space proximity of protons. It could be used to confirm the spatial relationship between the N-methyl group and the benzyl group.
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| C=O | - | 157.0 | From benzylic CH₂, N-methyl CH₃ |
| CH₂ | 5.2 | 68.0 | To C=O, aromatic C |
| Aromatic CH | 7.4 | 128.0-129.0 | To other aromatic C |
| Aromatic C (ipso) | - | 136.0 | From benzylic CH₂ |
| N-CH₃ | 3.0 | 32.0 | To C=O |
| NH/NH₂ | Variable | - | - |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be the method of choice to generate the protonated molecule [M+H]⁺ in the gas phase.
Predicted Fragmentation Pathways:
Upon collisional activation in the MS/MS experiment, the [M+H]⁺ ion of N'-methyl(benzyloxy)carbohydrazide would be expected to undergo several characteristic fragmentation reactions. The most probable fragmentation pathways would involve the cleavage of the weakest bonds in the molecule.
Loss of the benzyl group: A primary fragmentation pathway would likely be the cleavage of the C-O bond of the benzyloxycarbonyl group, leading to the formation of a stable benzyl cation (m/z 91) or a neutral toluene (B28343) molecule, and a corresponding fragment ion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carbohydrazide (B1668358) moiety is another plausible fragmentation route.
Cleavage of the N-N bond: The nitrogen-nitrogen single bond in the hydrazide group could also be a site of fragmentation.
The analysis of the masses of the resulting fragment ions would allow for the reconstruction of the molecular structure and confirmation of the connectivity of the different functional groups.
A table of predicted major fragment ions is provided below.
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| 217/219 | [M+H]⁺ (isotopic pattern for Cl) |
| 181 | [M-HCl+H]⁺ (free base) |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 108 | [C₇H₈O]⁺ (benzyloxy radical cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. Obtaining a suitable single crystal of this compound would be the first and most critical step. If successful, the X-ray diffraction experiment would provide precise information on:
Bond lengths and angles: The exact distances between all atoms and the angles between the chemical bonds in the crystal lattice.
Conformation: The precise spatial arrangement of the molecule in the solid state, including the torsion angles of the benzyl and carbohydrazide groups.
Intermolecular interactions: The presence of hydrogen bonds (e.g., involving the N-H groups and the chloride anion) and other non-covalent interactions that dictate the crystal packing.
Absolute configuration: If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters could be determined.
The resulting crystal structure would provide a definitive and highly detailed picture of the molecule in the solid state, serving as a benchmark for computational models and for understanding its physical properties.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)
This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the benzyl group or by acylation with a chiral acid, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable for the assignment of their absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide a wealth of structural information and are also highly sensitive to the absolute configuration of a molecule.
The application of these chiroptical techniques would be essential for the stereochemical characterization of any chiral derivatives of N'-methyl(benzyloxy)carbohydrazide.
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of N'-methyl(benzyloxy)carbohydrazide hydrochloride will likely focus on the principles of green chemistry to enhance efficiency and sustainability. Current synthetic approaches for related carbohydrazide (B1668358) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is expected to explore more streamlined and environmentally benign methodologies.
One promising avenue is the adoption of less toxic starting materials. For instance, dimethyl carbonate is being investigated as a greener alternative to more hazardous C1 sources in the synthesis of carbohydrazide backbones. researchgate.netresearchgate.net Additionally, the development of solvent-free reaction conditions or the use of aqueous media could significantly reduce the environmental footprint of the synthesis. researchgate.net Microwave-assisted organic synthesis presents another opportunity to expedite reaction times and improve energy efficiency compared to conventional heating methods. hkdexint.com By exploring these greener alternatives, the production of this compound can become more economically viable and environmentally responsible.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Green Reagents | Reduced toxicity and environmental impact. | Investigating dimethyl carbonate and other benign carbonyl sources. |
| Solvent-Free/Aqueous Synthesis | Minimized use of volatile organic compounds. | Optimization of reaction conditions to maintain high yields. |
| Microwave-Assisted Synthesis | Accelerated reaction rates and improved energy efficiency. | Development of specific microwave protocols for the target molecule. |
| Biocatalysis | High selectivity and mild reaction conditions. | Identification and engineering of enzymes for carbohydrazide synthesis. |
Exploration of Novel Catalyst Systems for Highly Selective Transformations
The development of novel catalyst systems will be instrumental in achieving highly selective transformations involving this compound. While the catalytic synthesis of carbohydrazide derivatives is an emerging field, significant progress has been made in the broader area of hydrazide synthesis, which can inform future research. ajgreenchem.com
Transition metal catalysts, including palladium, copper, ruthenium, and nickel complexes, have demonstrated efficacy in the formation of C-N bonds in hydrazide synthesis. researchgate.net These catalysts could be adapted to facilitate the selective N-alkylation or N-arylation of the carbohydrazide core, enabling the synthesis of a diverse library of derivatives. Furthermore, the use of specific ligands can be explored to control the regioselectivity of these transformations.
Organocatalysis offers a metal-free alternative for the synthesis and modification of carbohydrazide derivatives. Chiral organocatalysts, such as those derived from carbohydrates, could be employed to achieve asymmetric transformations, leading to the synthesis of enantiomerically pure products with potential applications in medicinal chemistry. ajgreenchem.comnih.gov The development of bespoke catalysts tailored for reactions with this compound will be a key area of future investigation.
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of automated synthesis and flow chemistry methodologies promises to revolutionize the production and screening of this compound and its derivatives. Continuous flow technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comresearchgate.net
Recent studies have demonstrated the feasibility of synthesizing hydrazine (B178648) and acid hydrazide derivatives in continuous flow systems. researchgate.netresearchgate.netrsc.org These approaches can be adapted for the synthesis of this compound, allowing for a more controlled and efficient manufacturing process. Flow chemistry also facilitates the in-line purification and analysis of products, streamlining the entire workflow.
Furthermore, automated synthesis platforms can be employed for the high-throughput synthesis of libraries of N'-methyl(benzyloxy)carbohydrazide derivatives. By systematically varying reaction parameters and building blocks, these platforms can rapidly generate a diverse range of compounds for screening in various applications, such as drug discovery and materials science. This approach will accelerate the exploration of the chemical space around this core scaffold.
Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of organic molecules, with potential applications in several emerging areas of organic chemistry.
Heterocyclic Synthesis: Carbohydrazides are well-established precursors for the synthesis of a diverse array of heterocyclic compounds, including oxadiazoles, triazoles, and pyrazoles. ajgreenchem.commdpi.comnih.gov The presence of the methyl and benzyloxy groups on the this compound molecule can be leveraged to introduce specific functionalities into the resulting heterocyclic systems, which are prevalent in many biologically active compounds. ajgreenchem.com
Bioconjugation: The carbohydrazide moiety is known to participate in bioconjugation reactions, for example, with ortho-carbonyl substituted phenylboronic acids to form stable linkages. rsc.org This opens up the possibility of using this compound as a linker molecule to attach probes or therapeutic agents to biomolecules such as proteins and carbohydrates. youtube.com The benzyloxy group could serve as a protecting group that can be selectively removed to unmask the reactive hydrazide functionality at the desired stage.
Materials Science: The ability of carbohydrazides to form coordination complexes with metal ions suggests potential applications in materials science. ajgreenchem.com Derivatives of this compound could be explored as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.
Peptidomimetics: N-substituted hydrazides have been utilized as surrogates for N-substituted glycines in the synthesis of "peptoids," which are a class of peptide mimetics with enhanced proteolytic stability. nih.gov The N'-methyl(benzyloxy)carbohydrazide unit could be incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications.
Application as a Model Compound for Fundamental Mechanistic Studies
The well-defined structure of this compound makes it an excellent candidate for use as a model compound in fundamental mechanistic studies of reactions involving carbohydrazides. Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic methodologies.
For instance, the kinetics and thermodynamics of its condensation reactions with various carbonyl compounds could be systematically investigated to elucidate the factors governing the formation of hydrazones. Furthermore, the influence of the methyl and benzyloxy substituents on the reactivity and selectivity of the carbohydrazide moiety can be studied in detail.
The compound could also serve as a model substrate in the development and mechanistic evaluation of new catalytic systems for hydrazide functionalization. By studying the interactions between the catalyst and the substrate, researchers can gain valuable insights into the catalytic cycle and design more efficient and selective catalysts. The knowledge gained from such fundamental studies would be broadly applicable to the wider class of carbohydrazide and hydrazide compounds.
Q & A
Q. What are the optimal reaction conditions for synthesizing N'-methyl(benzyloxy)carbohydrazide hydrochloride to maximize yield?
- Methodological Answer: Synthesis optimization requires careful control of stoichiometry, solvent choice, and reaction time. For example, O-benzyl hydroxylamine hydrochloride (a precursor) has been used in reactions at a 125 mmol scale with polar aprotic solvents like DMF or THF under nitrogen atmosphere. Maintaining temperatures between 0–5°C during hydrazide coupling steps minimizes side reactions. Post-synthesis, precipitation in cold diethyl ether improves purity. Analytical techniques like TLC or HPLC should monitor reaction progress .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity, particularly the benzyloxy and methyl groups. For example, benzyl protons typically resonate at δ 7.2–7.4 ppm, while methyl groups appear near δ 2.8–3.2 ppm .
- LCMS: Validates molecular weight (e.g., m/z 228.5 [M+H]) and purity. Retention times under reverse-phase conditions (e.g., 0.52 minutes with TFA-modified mobile phases) are critical for reproducibility .
- Elemental Analysis: Ensures correct C, H, N, and Cl content, with deviations >0.3% indicating impurities .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Use fume hoods for handling due to potential respiratory irritation. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Emergency measures (e.g., rinsing eyes with water for 15 minutes) must be pre-established .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the electronic structure and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. For instance, DFT can predict hydrogen-bonding interactions in crystal lattices, validated against X-ray diffraction data. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is commonly used. Compare computed IR spectra with experimental data to identify vibrational modes of the carbohydrazide backbone .
Q. What strategies can resolve discrepancies in hydrogen-bonding patterns observed in crystallographic studies of carbohydrazide derivatives?
- Methodological Answer: Discrepancies arise from solvent effects or polymorphism. Use single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to improve resolution. Compare lattice energies calculated via PIXEL or DFT-D3 methods to identify thermodynamically stable forms. For ambiguous cases, pair SCXRD with solid-state NMR (N or C CP/MAS) to probe hydrogen-bonding networks .
Q. How can mechanistic studies clarify competing pathways in the synthesis of N'-methyl(benzyloxy)carbohydrazide derivatives?
- Methodological Answer: Use isotopic labeling (e.g., N or H) to track reaction intermediates. Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) identify rate-determining steps. For example, competing acylation vs. oxidation pathways can be distinguished by monitoring intermediates via LCMS. Computational modeling of transition states (e.g., using QM/MM) further elucidates selectivity .
Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?
- Methodological Answer: The carbohydrazide moiety acts as a tridentate ligand, binding metals via the hydrazide-N, carbonyl-O, and benzyloxy-O. Synthesize complexes with Cu(II), Fe(III), or Zn(II) salts in ethanol/water mixtures. Characterize using:
- UV-Vis: d-d transitions (e.g., Cu(II) complexes show λ~600 nm).
- EPR: Confirms metal oxidation states and geometry.
- SCXRD: Resolves coordination geometry and ligand-metal bond lengths .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the melting point and solubility of this compound?
- Methodological Answer: Variations in melting points (e.g., 170°C vs. 165°C) may stem from impurities or polymorphic forms. Perform DSC at 5°C/min to detect phase transitions. Solubility discrepancies (e.g., in DMSO vs. methanol) require standardized protocols: use saturated solutions filtered at 25°C, and quantify via gravimetry or UV absorbance. Cross-validate with multiple batches synthesized independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
